![molecular formula C18H15Cl2NO3 B2596316 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide CAS No. 2034441-22-8](/img/structure/B2596316.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
Benzofuran derivatives can be synthesized from naturally occurring furanone compounds . Novel methods for constructing benzofuran rings have been discovered in recent years, including a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be complex. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, a series of new potent antiviral benzofuran derivatives can be synthesized by naturally occurring furanone compounds .Scientific Research Applications
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a similar compound, has been identified as an effective herbicide active against annual and perennial grasses. Its potential utility extends to various agricultural applications, including forage legumes, certain turf grasses, and cultivated crops, suggesting a possible herbicidal application for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide as well (Viste, Cirovetti & Horrom, 1970).
Antiproliferative Activity
Compounds related to benzofurans have been studied for their antiproliferative activity against human lung cancer cell lines. A study on cytotoxic neolignans from traditional Chinese medicine showed that certain benzofuran compounds can significantly inhibit cancer cell growth, suggesting potential antiproliferative applications for N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide (Ma et al., 2017).
Anticonvulsant Properties
Research on benzofuran-acetamide scaffolds has demonstrated their potential as anticonvulsant agents. A series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives showed significant activity against maximal electroshock-induced seizures in mice, indicating that N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide might possess similar anticonvulsant properties (Shakya et al., 2016).
Pharmaceutical Applications
Benzofuran compounds have been explored for their pharmaceutical applications, especially in the treatment of diseases like cancer and psoriasis. The unique structural features of benzofurans, including those similar to N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide, make them a promising structure in drug discovery, particularly for antimicrobial and antitumor agents (Hiremathad et al., 2015).
Safety And Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3/c1-18(23,16-9-11-4-2-3-5-15(11)24-16)10-21-17(22)12-6-7-13(19)14(20)8-12/h2-9,23H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDTXYCCEPBRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-3,4-dichlorobenzamide |
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